

Application Note: L-Threonine-¹³C₄,¹⁵N for Targeted Metabolomics

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Compound of Interest		
Compound Name:	L-Threonine-13C4,15N	
Cat. No.:	B3325005	Get Quote

Introduction

L-Threonine is an essential amino acid crucial for protein synthesis, lipid metabolism, and the production of other vital metabolites such as glycine and serine.[1] Its accurate quantification in biological samples is paramount for understanding various physiological and pathological states, including metabolic disorders and neurological diseases.[1] Targeted metabolomics workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the sensitivity and specificity required for precise amino acid analysis. The use of stable isotope-labeled internal standards is the gold standard for correcting analytical variability, and L-Threonine-¹³C₄,¹⁵N serves as an ideal internal standard for the quantification of endogenous L-Threonine.[1][2] This document provides detailed protocols and data for the application of L-Threonine-¹³C₄,¹⁵N in targeted metabolomics.

Principle

In targeted metabolomics, a known concentration of a stable isotope-labeled compound, such as L-Threonine-¹³C₄,¹⁵N, is spiked into a sample prior to analysis. This internal standard is chemically identical to the analyte of interest (L-Threonine) but has a different mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N).[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard experiences the same sample preparation and analysis variations as the analyte, it can be used to normalize the data and provide a highly accurate and precise quantification.



Applications

The use of L-Threonine-¹³C₄,¹⁵N as an internal standard is applicable to a wide range of research and clinical applications, including:

- Clinical Research: Studying amino acid metabolism in diseases such as diabetes, phenylketonuria, and other inborn errors of metabolism.
- Drug Development: Assessing the effect of drug candidates on amino acid profiles and overall metabolism.
- Nutritional Science: Evaluating the impact of diet and nutritional interventions on amino acid levels.
- Neuroscience: Investigating the role of threonine and its metabolites in neurological function and disease.

Quantitative Data

The following tables summarize typical quantitative parameters for the analysis of L-Threonine using L-Threonine-¹³C₄,¹⁵N as an internal standard. These values can vary depending on the specific instrumentation and experimental conditions.

Table 1: LC-MS/MS Parameters for L-Threonine and L-Threonine-13C4,15N

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Internal Standard
L-Threonine	120.1	74.1	L-Threonine-13C4,15N
L-Threonine-13C4,15N	125.1	78.1	-

Table 2: Performance Characteristics for L-Threonine Quantification



Parameter	Typical Value
Linearity Range	1 - 500 μmol/L
Limit of Quantification (LOQ)	10 μmol/L
Intraday Precision (%CV)	<15%
Interday Precision (%CV)	<15%
Accuracy (%Bias)	±15%

Experimental Protocols

The following are detailed protocols for a targeted metabolomics workflow using L-Threonine¹³C₄, ¹⁵N as an internal standard for the analysis of L-Threonine in human plasma.

Materials and Reagents

- L-Threonine (analytical standard)
- L-Threonine-13C4,15N (internal standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (control)
- · Microcentrifuge tubes
- Pipettes and tips
- LC-MS/MS system

Protocol 1: Preparation of Stock and Working Solutions



- L-Threonine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Threonine and dissolve it in 10 mL of LC-MS grade water.
- L-Threonine-¹³C₄,¹⁵N Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Threonine-¹³C₄,¹⁵N and dissolve it in 1 mL of LC-MS grade water.
- L-Threonine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Threonine stock solution with water to achieve concentrations ranging from 1 to 500 μmol/L.
- Internal Standard Working Solution (10 µg/mL): Dilute the L-Threonine-¹³C₄,¹⁵N stock solution 1:100 with a 50:50 mixture of acetonitrile and water.

Protocol 2: Sample Preparation (Protein Precipitation)

- Thaw frozen plasma samples on ice.
- To a 1.5 mL microcentrifuge tube, add 50 μL of plasma sample, quality control, or calibration standard.
- Add 150 μL of the internal standard working solution (10 μg/mL in 50:50 acetonitrile:water with 0.1% formic acid) to each tube. This step simultaneously precipitates proteins and adds the internal standard.
- Vortex each tube for 30 seconds.
- Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:



 Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 μm)

• Mobile Phase A: 0.1% Formic acid in water

• Mobile Phase B: 0.1% Formic acid in acetonitrile

• Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

Gradient:

0-1 min: 95% B

1-5 min: 95% to 50% B

5-5.1 min: 50% to 95% B

5.1-7 min: 95% B

Mass Spectrometry (MS) Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Scan Type: Multiple Reaction Monitoring (MRM)

Capillary Voltage: 3.5 kV

• Source Temperature: 150°C

Desolvation Temperature: 400°C

• MRM Transitions:

L-Threonine: 120.1 -> 74.1

• L-Threonine-13C4,15N: 125.1 -> 78.1



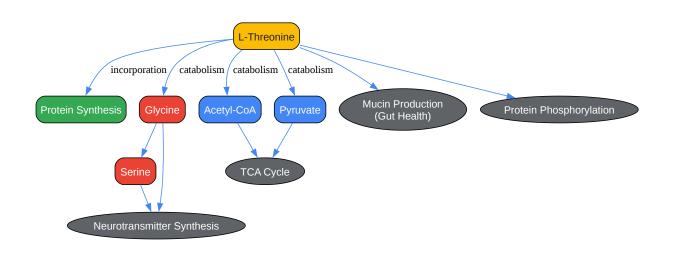
Protocol 4: Data Analysis

- Integrate the peak areas for both L-Threonine and L-Threonine-13C4,15N in each sample, standard, and quality control.
- Calculate the ratio of the peak area of L-Threonine to the peak area of L-Threonine-¹³C₄,¹⁵N for each injection.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the L-Threonine working standards.
- Determine the concentration of L-Threonine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations







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References

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